2-(2-oxopropyl)-1H-quinazolin-4-one
Description
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Properties
CAS No. |
70723-83-0 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(2-oxopropyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)6-10-12-9-5-3-2-4-8(9)11(15)13-10/h2-5H,6H2,1H3,(H,12,13,15) |
InChI Key |
JOTALPXHJWDETO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
The 2 Oxopropyl Synthon:the Three Carbon Side Chain is Typically Sourced from a β Keto Ester, Most Commonly Ethyl Acetoacetate. Ethyl Acetoacetate is Produced Industrially Via the Self Condensation of Ethyl Acetate, a Reaction Known As the Claisen Condensation. Other Potential Synthons for This Side Chain Include Diketene or Acetoacetic Acid Itself, Although the Ester is Often Preferred for Its Stability and Reactivity. These β Keto Compounds Provide the Necessary Electrophilic Carbonyl Centers for the Initial Condensation with the Amino Group of the Anthranilamide and the Subsequent Formation of the Heterocyclic Ring.
Table 2: Key Intermediates for 2-(2-Oxopropyl)-1H-quinazolin-4-one Synthesis
| Intermediate | Structure | Role | Common Synthetic Route |
|---|---|---|---|
| 2-Aminobenzamide | C₇H₈N₂O | Provides the benzene (B151609) and pyrimidine (B1678525) nitrogen atoms (N1, N8) and C4-carbonyl group. | Reaction of isatoic anhydride (B1165640) with ammonia. |
| 2-Methyl-4H-3,1-benzoxazin-4-one | C₉H₇NO₂ | A cyclized precursor that reacts with an amine source. | Reaction of anthranilic acid with acetic anhydride. rsc.org |
| Ethyl Acetoacetate (B1235776) | C₆H₁₀O₃ | Source of the C2 atom and the 2-oxopropyl side chain. | Claisen condensation of ethyl acetate. |
| 2-Methylquinazolin-4(3H)-one | C₉H₈N₂O | Intermediate for functionalization at the C2-methyl group. | Condensation of anthranilamide with acetic anhydride or acetic acid. |
Chemical Reactivity and Derivatization Strategies for 2 2 Oxopropyl 1h Quinazolin 4 One
Reactivity of the Quinazolinone Ring System
The quinazolinone core is a fused heterocyclic system, comprising a benzene (B151609) ring and a pyrimidine (B1678525) ring. The electronic properties and, consequently, the chemical reactivity of each ring are influenced by the other and by the substituents present. nih.govnih.gov The pyrimidine portion, with its two nitrogen atoms and a carbonyl group, is generally electron-deficient, while the reactivity of the fused benzene ring is modulated by the electron-donating and -withdrawing effects of the heterocyclic part. nih.gov
For the parent quinazoline (B50416), the predicted order of reactivity for electrophilic substitution is C8 > C6 > C5 > C7. nih.gov Nitration of quinazoline with fuming nitric acid in concentrated sulfuric acid, for example, yields 6-nitroquinazoline. nih.gov In the case of 2-(2-oxopropyl)-1H-quinazolin-4-one, the reaction is further complicated by the presence of the 2-oxopropyl group. However, the primary directing influence comes from the fused heterocyclic system. Therefore, electrophiles are expected to preferentially attack the C-6 and C-8 positions of the benzene ring. Common EAS reactions applicable to this scaffold include nitration, halogenation, and sulfonation, typically requiring forcing conditions due to the deactivating nature of the heterocyclic core. byjus.com
The pyrimidine ring in the quinazolinone scaffold is electron-deficient due to the presence of two electronegative nitrogen atoms and the C4-carbonyl group. This makes it susceptible to nucleophilic attack. nih.gov Quinazoline itself is known to be highly reactive towards anionic reagents, which typically attack the C4 position. nih.gov In 4(3H)-quinazolinones, the C2 and C4 positions are the most common sites for nucleophilic reactions.
Nucleophilic attack at C2 can lead to ring-opening or substitution, particularly if a suitable leaving group is present at this position. For the title compound, while the oxopropyl group is not a typical leaving group, strong nucleophiles might induce more complex transformations. The C4-carbonyl group can undergo nucleophilic addition, similar to standard ketones, although its reactivity is modulated by its inclusion in the conjugated amide system. Perhaps more significant is the susceptibility of the C2 and C4 positions to nucleophilic aromatic substitution (SNAr) in appropriately derivatized quinazolinones (e.g., with a halogen at C2 or C4). youtube.com Strong electron-withdrawing groups activate the ring toward SNAr reactions by stabilizing the negatively charged Meisenheimer complex intermediate. youtube.com
The quinazolinone ring possesses two nitrogen atoms, N1 and N3, both of which are potential sites for alkylation and acylation. The system exists in tautomeric forms, primarily the 1H-quinazolin-4-one and 3H-quinazolin-4-one forms. Experimental evidence shows that alkylation of 4(3H)-quinazolinones with alkyl halides under classical two-phase catalytic conditions (e.g., an alkali metal carbonate base in an aprotic solvent like DMF) occurs regioselectively at the N3 position. repec.orgjuniperpublishers.com This preference is a result of the thermodynamic stability of the resulting N3-alkylated product.
Various alkylating agents can be employed, and reaction conditions can be optimized to achieve high yields. uw.eduresearchgate.net For instance, the alkylation of quinazolin-4(3H)-one with benzyl (B1604629) chloride in the presence of potassium carbonate in DMF at 100°C leads to the N3-alkylation product in high yield. juniperpublishers.com Similarly, acylation reactions with acyl halides or anhydrides are also expected to occur at the N3 position under suitable basic conditions. A visible-light-promoted cascade N-alkylation/amidation has also been reported, showcasing modern synthetic approaches. rsc.org
Table 1: Examples of N-Alkylation Reactions on the Quinazolinone Ring
| Starting Material | Reagent | Base/Catalyst | Solvent | Product Position | Reference |
|---|---|---|---|---|---|
| Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ | DMF | N3 | juniperpublishers.com |
| 6,7-Dimethoxyquinazolin-4-one | Benzyl chloride | Cs₂CO₃ | DMF | N3 | juniperpublishers.com |
| 6-Iodo-2-undecylquinazolin-4(3H)-one | Various alkyl halides | K₂CO₃ | DMF | N3 | researchgate.net |
| Quinazolin-4(3H)-one | Benzyl halides / Allyl halides | K₂CO₃ / Visible Light | CH₃CN | N1 (part of a cascade) | rsc.org |
Transformations of the 2-Oxopropyl Side Chain
The 2-oxopropyl side chain [-CH₂-C(O)-CH₃] is a key functional handle for derivatization, offering two primary reactive sites: the ketone carbonyl group and the adjacent active methylene (B1212753) group.
The ketone functionality of the side chain undergoes all the characteristic reactions of a typical ketone. These transformations allow for the introduction of new functional groups and the extension of the molecular scaffold.
Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 2-(2-hydroxypropyl)-1H-quinazolin-4-one. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) might also reduce the amide carbonyl in the quinazolinone ring.
Formation of Oximes and Hydrazones: Reaction with hydroxylamine (B1172632) (NH₂OH) will convert the ketone into the corresponding oxime. Similarly, condensation with hydrazine (B178648) (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine) will form hydrazones or phenylhydrazones, respectively. mdpi.com These derivatives are valuable intermediates for synthesizing other heterocyclic systems.
Ketal/Acetal Formation: In the presence of an acid catalyst, the ketone can react with alcohols or diols (like ethylene (B1197577) glycol) to form the corresponding ketals or acetals. This transformation is often used as a protecting group strategy for the ketone during reactions at other sites of the molecule.
The methylene group (-CH₂-) in the 2-oxopropyl side chain is positioned between the quinazolinone ring and the ketone carbonyl group. The electron-withdrawing nature of the adjacent ketone makes the protons on this methylene group acidic and thus susceptible to deprotonation by a base. The resulting enolate is a key intermediate for various carbon-carbon bond-forming and substitution reactions.
Knoevenagel Condensation: This is a classic reaction involving the condensation of a compound with an active methylene group with an aldehyde or ketone. wikipedia.org In the presence of a basic catalyst (like piperidine (B6355638) or an amine), the methylene group of this compound can react with various aromatic or aliphatic aldehydes (R-CHO). researchgate.netnih.gov The reaction proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated ketone derivative, specifically a 2-(2-oxo-3-alken-1-yl)-1H-quinazolin-4-one. organic-chemistry.org
Halogenation: The α-protons of the methylene group can be readily substituted with halogens (Cl, Br, I) under both acidic and basic conditions. wikipedia.orglibretexts.org The reaction mechanism and outcome differ depending on the pH. libretexts.orgmasterorganicchemistry.comopenstax.org
Under acidic conditions, the reaction proceeds through an enol intermediate. Typically, only one halogen atom is introduced, as the electron-withdrawing effect of the first halogen deactivates the molecule toward further enolization. wikipedia.orgopenstax.org
Under basic conditions, the reaction proceeds via an enolate. The introduction of a halogen makes the remaining α-proton even more acidic, leading to rapid successive halogenations. libretexts.orglibretexts.org Since the side chain is a methyl ketone, exhaustive halogenation under basic conditions can lead to the formation of a trihalomethyl group, which can then be cleaved by the base in the haloform reaction to yield a carboxylic acid (at the side chain) and a haloform (e.g., CHCl₃, CHBr₃, CHI₃). libretexts.org
Table 2: Potential Transformations of the 2-Oxopropyl Side Chain
| Reactive Site | Reaction Type | Reagents | Expected Product |
|---|---|---|---|
| Ketone Carbonyl | Reduction | NaBH₄ | 2-(2-Hydroxypropyl)-1H-quinazolin-4-one |
| Ketone Carbonyl | Oxime Formation | NH₂OH·HCl, Base | 2-(2-(Hydroxyimino)propyl)-1H-quinazolin-4-one |
| Ketone Carbonyl | Hydrazone Formation | N₂H₄·H₂O | 2-(2-Hydrazonopropyl)-1H-quinazolin-4-one |
| Ketone Carbonyl | Ketalization | Ethylene glycol, H⁺ | 2-(2-Methyl-1,3-dioxolan-2-yl)methyl-1H-quinazolin-4-one |
| Methylene Group | Knoevenagel Condensation | R-CHO, Piperidine | 2-(1-(R-methylidene)-2-oxopropyl)-1H-quinazolin-4-one |
| Methylene Group | α-Halogenation (Acidic) | Br₂, CH₃COOH | 2-(1-Bromo-2-oxopropyl)-1H-quinazolin-4-one |
| Methylene Group | Haloform Reaction (Basic) | I₂, NaOH | (4-Oxo-1,4-dihydroquinazolin-2-yl)acetic acid + Iodoform |
Functional Group Interconversions of the Oxopropyl Chain
The ketone group in the 2-(2-oxopropyl) side chain is a key site for chemical modification, allowing for a range of functional group interconversions. These reactions enable the synthesis of diverse derivatives with modified physicochemical properties.
Standard ketone chemistry can be applied to the oxopropyl moiety. For instance, the carbonyl group can be reduced to a secondary alcohol, yielding 2-(2-hydroxypropyl)-1H-quinazolin-4-one. This transformation can be achieved using various reducing agents, such as sodium borohydride.
Another important set of reactions involves the condensation of the ketone with nitrogen nucleophiles. Reaction with primary amines or hydroxylamine can form the corresponding imines and oximes, respectively. Condensation with hydrazine or its derivatives (e.g., phenylhydrazine) yields hydrazones, which can be valuable intermediates for further cyclization reactions.
Furthermore, the active methylene group adjacent to the ketone is susceptible to reactions typical of β-dicarbonyl-like compounds. It can undergo Knoevenagel condensation with aldehydes under basic conditions to introduce new carbon-carbon bonds and extend the side chain.
Formation of Fused Heterocyclic Systems through Intramolecular Cyclization
The strategic positioning of the 2-oxopropyl side chain, with its electrophilic ketone and adjacent nucleophilic nitrogen atom (N1) of the quinazolinone ring, makes this compound an ideal precursor for intramolecular cyclization reactions. These reactions lead to the formation of rigid, tricyclic, and polycyclic fused systems, which are of significant interest in medicinal chemistry.
Pyrrolo- and Pyrazino-Annulation Derivatives
The intramolecular cyclization involving the N1-H of the quinazolinone ring and the carbonyl group of the side chain is a powerful strategy for constructing pyrrolo[1,2-a]quinazoline derivatives. This transformation typically occurs via an initial condensation to form an enamine intermediate, followed by a ring-closing step.
Research has shown that γ-keto esters, such as ethyl levulinate, can react with anthranilamide in a one-pot, double cyclocondensation cascade to produce pyrrolo[1,2-a]quinazoline-1,5-diones. nih.govbeilstein-journals.org In this process, a 2-(2-oxopropyl)-substituted quinazolinone derivative is formed in situ, which then undergoes intramolecular cyclization. nih.govbeilstein-journals.org The use of mechanochemical activation has been shown to significantly shorten reaction times compared to conventional heating. nih.govnih.gov This annulation strategy provides access to a core scaffold found in compounds with potential biological activities. beilstein-journals.orgresearchgate.netnih.gov
The table below summarizes an example of a reaction leading to a pyrrolo-fused quinazolinone system.
| Starting Materials | Catalyst/Conditions | Product | Yield | Ref |
| Anthranilamide, Ethyl levulinate | Amberlyst® 15, Ball mill (30 Hz), 3h | 3a-Methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione | High | nih.gov, nih.gov |
Similarly, pyrazino-fused systems can be conceptualized. While direct synthesis from this compound is less commonly documented, analogous structures like 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones and 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-ones have been synthesized through intramolecular cyclization of related quinazolinone precursors. nih.gov
Other Condensed Ring Systems Involving the 2-Oxopropyl Moiety
The versatile reactivity of the 2-oxopropyl side chain allows for its incorporation into a variety of other fused heterocyclic systems beyond pyrroles and pyrazines. The specific ring system formed depends on the reagents used to react with the ketone functionality prior to or during the cyclization step.
One important class of fused systems accessible from such precursors is the pyridazino[6,1-b]quinazolinone scaffold. researchgate.net A plausible synthetic route involves the initial condensation of the ketone in this compound with hydrazine hydrate. This would form a hydrazone intermediate. Subsequent intramolecular cyclization, likely acid- or base-catalyzed, would involve the attack of the quinazolinone N1 atom onto the imine carbon, followed by dehydration to yield the aromatic pyridazino-fused system. This scaffold has been investigated for its potential as an anticancer agent. nih.gov
Another relevant fused system is the imidazo[2,1-b]quinazoline ring. Syntheses of these structures have been achieved through the intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones, demonstrating the general principle of using a side-chain functional group to annulate a new ring onto the quinazolinone core. nih.gov
The table below presents examples of other condensed ring systems derived from quinazolinone precursors.
| Precursor Type | Reagent/Conditions | Fused Ring System | Ref |
| 3-(2-Aminoethyl)-2-(phenylamino)quinazolin-4(3H)-one | Formic acid | 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one | nih.gov |
| 3-(3-Aminopropyl)-2-(phenylamino)quinazolin-4(3H)-one | Formic acid | 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one | nih.gov |
| 2-(Carboethoxyacetyl)-3-amino-quinazolin-4(3H)-one | Hydrazine hydrate | Pyridazino[6,1-b]quinazolin-10-one derivative | researchgate.net |
These examples underscore the utility of functionalized 2-substituted quinazolinones as building blocks for creating diverse and complex heterocyclic architectures.
Structure Activity Relationship Sar Studies Pertaining to 2 Substituted Quinazolin 4 Ones
General Principles of SAR in Quinazolinone Chemistry
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For the quinazolinone core, SAR studies have revealed that positions 2, 3, 6, and 8 are particularly significant for modulating pharmacological activities. mdpi.com Modifications at these positions can significantly alter the physicochemical properties of the molecule, thereby influencing its interaction with biological targets. mdpi.com
Key general principles include:
Substitution at Position 2: The substituent at the C2 position plays a pivotal role in determining the bioactivity profile. A wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties, have been explored, leading to compounds with diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. eipublication.commdpi.comnih.gov
Substitution at Position 3: The introduction of various groups at the N3 position can also significantly impact activity. For instance, the presence of a substituted aromatic ring at this position has been shown to be important for anticonvulsant activity. researchgate.net
Substitution on the Benzene (B151609) Ring: Modifications on the fused benzene ring, particularly at positions 6 and 7, can influence potency and selectivity. For example, the introduction of a fluorine atom at C7 has been shown to enhance binding affinity to certain receptors compared to substitution at C6. nih.gov
Role of Substituents at the C2 Position on Quinazolinone Bioactivity Profiles
The C2 position of the quinazolin-4-one scaffold is a key site for chemical modification to modulate biological activity. mdpi.comnih.gov The nature of the substituent at this position can dramatically influence the compound's therapeutic properties.
Antiproliferative Activity: The introduction of substituted phenyl or naphthyl rings at the C2 position has been a strategy in the development of antiproliferative agents. mdpi.com For example, compounds with a 2-methoxyphenyl substitution have shown a remarkable profile against a majority of tested cancer cell lines. mdpi.com
Antibacterial Activity: In the realm of antibacterial agents, the C2 substituent is critical. SAR studies have shown that while some C2-substituted quinazolines exhibit broad-spectrum antibacterial activity, the potency is highly dependent on the specific substituent. nih.gov For instance, certain alkyl substituents at C2 can lead to stronger interactions with bacterial targets due to increased hydrophobic interactions. nih.gov
Anti-inflammatory Activity: C2-substituted quinazolinones have been investigated for their anti-inflammatory effects. Molecular docking studies suggest that the size and nature of the C2 substituent influence the binding mode to inflammatory targets like NF-κB. nih.gov Smaller derivatives may favor one binding site, while bulkier C2-substituted compounds prefer another. nih.gov
The following table summarizes the effect of different C2 substituents on the bioactivity of quinazolin-4-ones based on various studies:
| C2 Substituent | Biological Activity | Key Findings | Reference |
| Substituted Phenyl/Naphthyl | Antiproliferative | A 2-methoxyphenyl group showed a significant profile against multiple cancer cell lines. | mdpi.com |
| Alkyl Chains | Antibacterial | Increased carbon chain length can enhance hydrophobic interactions and antibacterial potency. | nih.gov |
| Various aromatic and alkyl groups | Anti-inflammatory | The nature of the C2 substituent determines the binding site preference on inflammatory targets. | nih.gov |
Impact of the 2-Oxopropyl Group on the Conformational Landscape and Receptor Binding
The introduction of a 2-oxopropyl group at the C2 position introduces specific structural features that can significantly influence the molecule's conformational flexibility and its ability to interact with biological receptors. This particular substituent brings in a keto group and a short alkyl chain, which can participate in various non-covalent interactions.
The conformational landscape of 2-(2-oxopropyl)-1H-quinazolin-4-one is influenced by the rotational freedom around the single bonds connecting the quinazolinone core and the oxopropyl side chain. This flexibility allows the molecule to adopt different conformations, which can be crucial for fitting into the binding pocket of a target protein. The presence of the carbonyl group in the oxopropyl moiety provides a potential hydrogen bond acceptor, which can be a key interaction for receptor binding.
While specific studies on the conformational landscape and receptor binding of this compound are not extensively detailed in the provided search results, general principles of quinazolinone chemistry suggest that the 2-oxopropyl group can influence binding through:
Hydrogen Bonding: The ketone's oxygen atom can act as a hydrogen bond acceptor.
Hydrophobic Interactions: The propyl chain can engage in hydrophobic interactions within a receptor's binding site.
Steric Effects: The size and shape of the 2-oxopropyl group will influence how the molecule fits into a binding pocket, potentially favoring or disfavoring interaction with certain targets.
Elucidating Key Pharmacophoric Features Derived from this compound and its Analogs
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structure of this compound and the general SAR of quinazolinones, several key pharmacophoric features can be identified:
Hydrogen Bond Donor: The N1-H of the quinazolinone ring is a crucial hydrogen bond donor.
Hydrogen Bond Acceptor: The C4-carbonyl group is a key hydrogen bond acceptor.
Aromatic/Hydrophobic Region: The fused benzene ring provides a large hydrophobic surface for π-π stacking or hydrophobic interactions.
Additional Hydrogen Bond Acceptor: The carbonyl oxygen of the 2-oxopropyl group introduces an additional hydrogen bond acceptor site.
Hydrophobic Moiety: The propyl chain of the 2-oxopropyl group contributes a small hydrophobic region.
These features are summarized in the table below:
| Pharmacophoric Feature | Structural Component | Potential Interaction |
| Hydrogen Bond Donor | N1-H of quinazolinone | Interaction with acceptor groups on the receptor. |
| Hydrogen Bond Acceptor | C4-carbonyl of quinazolinone | Interaction with donor groups on the receptor. |
| Aromatic/Hydrophobic Region | Fused benzene ring | π-π stacking, hydrophobic interactions. |
| Hydrogen Bond Acceptor | Carbonyl oxygen of 2-oxopropyl group | Interaction with donor groups on the receptor. |
| Hydrophobic Moiety | Propyl chain of 2-oxopropyl group | Hydrophobic interactions. |
The combination of these features in a specific spatial arrangement defines the pharmacophore of this compound and its analogs, which is critical for their biological activity.
Mechanistic Insights into the Biological Activity of 2 2 Oxopropyl 1h Quinazolin 4 One Derivatives
Target Identification and Engagement Studies
While direct target identification for 2-(2-oxopropyl)-1H-quinazolin-4-one is still an area of active investigation, the broader class of quinazolinone derivatives has been extensively studied, revealing a range of molecular targets. These studies provide a valuable framework for predicting the potential biological interactions of this compound derivatives.
Enzyme Inhibition:
Quinazolinone-based compounds have demonstrated potent inhibitory activity against several key enzymes implicated in various diseases. Notably, they have been identified as inhibitors of:
Epidermal Growth Factor Receptor (EGFR): A well-established target in cancer therapy, the inhibition of EGFR by quinazoline (B50416) derivatives like gefitinib (B1684475) and erlotinib (B232) has been a clinical success. nih.govijpsjournal.com Computational studies on oxazolo[4,5-g]quinazolin-2(1H)-one derivatives have further elucidated their potential as EGFR inhibitors. nih.gov
Poly(ADP-ribose) Polymerase (PARP): Certain quinazolinone derivatives have shown inhibitory activity against PARP, an enzyme crucial for DNA repair and a target in cancer treatment. nih.gov
Phosphodiesterases (PDEs) and Carbonic Anhydrases (CAs): A library of 2-substituted quinazolin-4(3H)-ones was evaluated for their inhibitory potential against phosphodiesterase-I (PDE-I) and carbonic anhydrase-II (CA-II), with some derivatives showing selective inhibition. nih.gov
Tubulin: Some 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been identified as inhibitors of tubulin polymerization, a mechanism central to the action of several anticancer drugs. evitachem.com
Receptor Modulation:
In addition to enzyme inhibition, quinazolinone derivatives have been shown to modulate the activity of specific receptors. One notable example is the negative allosteric modulation of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), where a quinazolin-4-one derivative demonstrated potential antipsychotic-like properties. nih.gov
The following table summarizes the identified targets for various quinazolinone derivatives, suggesting potential avenues for the biological activity of this compound analogues.
| Target Enzyme/Receptor | Quinazolinone Derivative Class | Therapeutic Area |
| Epidermal Growth Factor Receptor (EGFR) | 4-Anilinoquinazolines, Oxazolo[4,5-g]quinazolin-2(1H)-ones | Cancer |
| Poly(ADP-ribose) Polymerase (PARP) | Quinazolinone derivatives | Cancer |
| Phosphodiesterase-I (PDE-I) | 2-Substituted quinazolin-4(3H)-ones | Various |
| Carbonic Anhydrase-II (CA-II) | 2-Substituted quinazolin-4(3H)-ones | Various |
| Tubulin | 2,3-Dihydroquinazolin-4(1H)-ones, Quinazolin-4(3H)-ones | Cancer |
| Metabotropic Glutamate Receptor 7 (mGlu7) | Quinazolin-4-one derivatives | CNS Disorders |
Elucidation of Cellular and Molecular Pathways Affected by Quinazolinone Analogues
The engagement of quinazolinone derivatives with their molecular targets triggers a cascade of downstream cellular and molecular events. A significant area of investigation for quinazolinone analogues has been their anticonvulsant activity, suggesting a modulation of neuronal pathways.
One promising lead is the observed anticonvulsant activity of a derivative bearing the 2-(2-oxopropyl) moiety, specifically 2-(2-oxopropyl)-3-(4-[4-oxo-2-phenylthiazolodin-3-yl]penyl)quinazoline-4(3H)-one. While the precise mechanism for this specific compound is yet to be fully elucidated, studies on other anticonvulsant quinazoline derivatives point towards the modulation of GABAergic neurotransmission. For instance, some triazolone derivatives have been shown to increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. This suggests that this compound derivatives could potentially exert their anticonvulsant effects by enhancing inhibitory synaptic transmission.
Furthermore, the inhibition of enzymes like EGFR and PARP by quinazolinone derivatives directly impacts critical cellular processes such as cell proliferation, survival, and DNA repair, which are central to their anticancer effects. nih.govnih.gov The ability of some analogues to induce apoptosis, or programmed cell death, is another key cellular mechanism contributing to their therapeutic potential. ijpsjournal.com
Exploration of Molecular Recognition and Binding Modes for Quinazolinone-Based Compounds
Molecular docking and computational studies have provided valuable insights into how quinazolinone-based compounds interact with their biological targets at the molecular level. These studies reveal the importance of the quinazolinone core as a scaffold for presenting various substituents in a spatially optimized manner for target binding.
For example, molecular docking of quinazolinone derivatives into the active site of EGFR has highlighted key hydrogen bonding interactions and hydrophobic contacts that contribute to their inhibitory potency. nih.gov Similarly, docking studies of quinazolinone-based inhibitors in the colchicine (B1669291) binding pocket of tubulin have revealed conserved interactions that explain their ability to disrupt microtubule dynamics. evitachem.com
In the context of PARP10 inhibition, docking evaluations of quinazolinone and dihydroquinazolinone derivatives have shown pi-alkyl and hydrogen bond interactions within the enzyme's active site. These computational models are instrumental in understanding the structure-activity relationships (SAR) and in the rational design of more potent and selective inhibitors.
Investigating the Role of the 2-Oxopropyl Moiety in Specific Biological Interactions
The presence of a 2-oxopropyl moiety at the C2 position of the quinazolinone ring is a key structural feature that likely plays a significant role in the biological activity of these derivatives. While direct studies on the specific contribution of this group in this compound are limited, its influence can be inferred from the observed anticonvulsant activity of a related derivative.
The 2-oxopropyl group introduces a flexible chain with a reactive ketone functionality. This moiety could contribute to the biological activity in several ways:
Hydrogen Bonding: The carbonyl oxygen of the oxopropyl group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding site of a target protein.
Spatial Orientation: The three-carbon chain provides a specific spatial orientation for the terminal ketone, which may be essential for fitting into a particular binding pocket.
Metabolic Handle: The ketone functionality could also serve as a site for metabolic transformations, influencing the pharmacokinetic profile of the compound.
Structure-activity relationship studies on various quinazolinone derivatives have consistently shown that the nature of the substituent at the C2 position is critical for determining the biological activity and target selectivity. nih.gov Therefore, the 2-oxopropyl group is likely a key determinant of the pharmacological profile of this particular class of quinazolinone derivatives. Further investigation is warranted to precisely delineate its role in mediating the observed biological effects.
Computational and Theoretical Investigations of 2 2 Oxopropyl 1h Quinazolin 4 One and Its Analogs
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure, Spectroscopic Property Prediction, and Reaction Mechanisms)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of quinazolinone derivatives. DFT is employed to optimize molecular geometries, calculate electronic structures, and predict spectroscopic properties. researchgate.net These calculations help in elucidating the distribution of electron density and identifying the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energies of HOMO and LUMO are crucial for predicting a molecule's reactivity. A high HOMO energy indicates a greater ability to donate electrons, while a low LUMO energy suggests a higher capacity to accept electrons. researchgate.net The energy gap (ΔE) between HOMO and LUMO is a key indicator of chemical stability; a smaller gap often correlates with higher reactivity. researchgate.net For instance, in a study of quinazolinone derivatives as corrosion inhibitors, DFT calculations at the B3LYP/6-31G level were used to determine these parameters, revealing that a smaller energy gap enhanced the molecule's adsorption onto a metal surface, thus improving its inhibitory effectiveness. researchgate.netresearchgate.net
DFT calculations are also instrumental in predicting spectroscopic data, such as FT-IR and NMR spectra, which can be compared with experimental results to confirm the synthesized structures. researchgate.netscispace.com Furthermore, these methods can be applied to investigate reaction mechanisms, for example, by calculating the activation energies of different cyclization pathways in the synthesis of quinazolinone frameworks. acs.org
Table 1: Examples of Quantum Chemical Parameters Calculated for Quinazolinone Analogs using DFT
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Method | Application | Source |
| AMQ (Azo-quinazolinone) | -6.120 | -1.242 | 4.878 | B3LYP/6-31G | Corrosion Inhibition | researchgate.net |
| AYQ (3-allyl-2-(Prop-2-yn-1-ylthio) Quinazolin-4(3H)-one) | - | - | 4.999 | DFT | Corrosion Inhibition | researchgate.net |
| Active Quinazolinone Analog | - | - | - | M06-2X/6–31+G(d) | Anticancer Activity | researchgate.net |
| Inactive Quinazolinone Analog | - | - | - | M06-2X/6–31+G(d) | Anticancer Activity | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. nih.gov This method is extensively used for quinazolinone analogs to understand their interactions with biological targets and to predict their binding affinities. nih.govptfarm.pl The process involves placing the ligand (e.g., a quinazolinone derivative) into the binding site of a receptor and calculating a score that represents the strength of the interaction, often expressed as binding free energy (ΔG) in kcal/mol. nih.gov More negative values indicate a stronger, more favorable interaction. nih.gov
Docking studies have been crucial in rationalizing the biological activity of quinazolinone derivatives as inhibitors of various enzymes, including matrix metalloproteinase-13 (MMP-13), EGFR, PARP-1, and DNA gyrase. nih.govnih.govrsc.orgnih.gov These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site of the target protein. nih.govresearchgate.net
Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the ligand-receptor complex over time. nih.govnih.gov MD simulations provide a more dynamic picture of the interaction by simulating the movement of atoms and molecules. frontiersin.org Parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein, and the Root Mean Square Fluctuation (RMSF) of protein residues, are analyzed to confirm the stability of the binding mode predicted by docking. researchgate.netresearchgate.net
Table 2: Summary of Molecular Docking Studies for Quinazolinone Analogs
| Quinazolinone Derivative | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Application | Source |
| Compound 4 | AKT1 | - | - | Anticancer | nih.gov |
| Compound 9 | AKT1 | - | - | Anticancer | nih.gov |
| Compound 12c | PARP-1 | - | - | Anticancer | rsc.org |
| Compound 4 | COVID-19 Mpro | -9.6 | - | Antiviral | ekb.eg |
| Compound QZN-16 | COX-2 | -10.32 | - | Anti-inflammatory | researchgate.net |
| Compound 6b | PqsR Receptor | - | GLN194, TYR258 | Quorum Sensing Inhibition | nih.gov |
This table is interactive. Click on the headers to sort the data.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.govigi-global.com The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds, thereby guiding the design and optimization of lead compounds. rsc.org
For quinazolinone derivatives, 2D and 3D-QSAR models have been developed for various biological activities, including anticancer and antihypertensive effects. igi-global.comrsc.org In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), a set of aligned molecules is used to generate steric, electrostatic, and other fields. nih.gov These fields are then correlated with the experimental biological activities (e.g., IC₅₀ values) using statistical methods like Partial Least Squares (PLS) regression. unar.ac.id
The resulting QSAR models are validated using statistical parameters such as the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r-squared (R²pred). nih.gov A robust and predictive QSAR model can provide contour maps that highlight the regions around the molecule where modifications are likely to increase or decrease activity, offering valuable guidance for designing more potent analogs. nih.govunar.ac.id
Table 3: Statistical Parameters of a 3D-QSAR Model for Quinazolinone MMP-13 Inhibitors
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | R²pred (Predictive r²) | Application | Source |
| CoMFA | 0.646 | 0.992 | 0.829 | MMP-13 Inhibition | nih.gov |
| CoMSIA | 0.704 | 0.992 | 0.839 | MMP-13 Inhibition | nih.gov |
This table is interactive. Click on the headers to sort the data.
Conformational Analysis and Energy Landscapes of the Compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule can have different energy levels, and understanding this energy landscape is crucial, as the biologically active conformation is often not the lowest energy conformation in isolation.
In Silico Prediction of Reactivity and Synthetic Feasibility
In addition to predicting biological activity, computational tools are increasingly used to predict chemical reactivity and assess synthetic feasibility. For quinazolinone derivatives, in silico methods can help streamline their synthesis. nih.gov DFT calculations can be used to model reaction pathways and transition states, providing insights into reaction kinetics and thermodynamics, which helps in optimizing reaction conditions. acs.org
Furthermore, various software tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govrsc.orgekb.eg These predictions are vital in the early stages of drug discovery to filter out compounds that are likely to have poor pharmacokinetic profiles or toxic effects. uad.ac.id By predicting properties like blood-brain barrier penetration, human intestinal absorption, and potential carcinogenicity, researchers can prioritize the synthesis of compounds with a higher probability of success as drug candidates. nih.govuad.ac.id This in silico screening helps in designing libraries of compounds with desirable drug-like properties and assessing their synthetic accessibility before committing resources to their actual synthesis. researchgate.net
Advanced Analytical and Spectroscopic Characterization Methodologies for 2 2 Oxopropyl 1h Quinazolin 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR, e.g., COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(2-oxopropyl)-1H-quinazolin-4-one in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide unambiguous assignment of all proton and carbon signals and confirm the connectivity of the atoms within the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazolinone ring, the methylene (B1212753) and methyl protons of the oxopropyl side chain, and the N-H proton of the amide. The aromatic region would likely display a complex pattern of multiplets corresponding to the four protons on the benzene (B151609) ring. rsc.orgnp-mrd.org The methylene protons adjacent to the quinazolinone ring and the ketone would appear as a singlet, as would the terminal methyl protons. The amide proton (N-H) would also present as a singlet, which is typically broad and its chemical shift can be concentration-dependent. rsc.orgnp-mrd.org
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Key signals would include two carbonyl carbons (one for the quinazolinone C4-oxo group and one for the propanone ketone), several signals in the aromatic region for the quinazolinone ring system, and signals for the methylene and methyl carbons of the side chain. rsc.orgnp-mrd.org
2D NMR:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would confirm the coupling between adjacent aromatic protons on the quinazolinone ring. researchgate.netlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals. researchgate.netspringernature.com
Predicted ¹H and ¹³C NMR Data for this compound (Predicted values based on analogous compounds, in DMSO-d₆)
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H | 7.50-8.20 (m, 4H) | 121.0-149.0 |
| NH | ~12.5 (s, 1H) | - |
| CH₂ | ~4.0 (s, 2H) | ~45.0 |
| CH₃ | ~2.2 (s, 3H) | ~30.0 |
| C=O (Amide) | - | ~162.0 |
| C=O (Ketone) | - | ~205.0 |
| C2 | - | ~155.0 |
| C4a | - | ~121.0 |
| C8a | - | ~149.0 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of the title compound. High-Resolution Mass Spectrometry (HRMS), typically coupled with an electrospray ionization (ESI) source, provides highly accurate mass measurements, which can validate the molecular formula (C₁₁H₁₀N₂O₂). rsc.orgnih.gov
The ESI-MS spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation analysis (MS/MS) induced by collision-induced dissociation (CID) would provide structural information. Expected fragmentation pathways for this compound could include the loss of the acetone (B3395972) moiety, cleavage of the side chain, and characteristic fragmentations of the quinazolinone ring system. rsc.orgmdpi.comresearchgate.net
Predicted Mass Spectrometry Data for this compound
| Technique | Measurement | Predicted Value |
| Molecular Formula | - | C₁₁H₁₀N₂O₂ |
| Exact Mass | - | 202.0742 |
| HRMS (ESI+) | [M+H]⁺ | 203.0815 |
| MS/MS Fragments | Key Losses | Loss of CH₃COCH₃ (acetone), loss of CO |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. rsc.org
Key expected vibrational frequencies include:
A strong absorption band for the C=O stretching of the amide group in the quinazolinone ring, typically around 1660-1680 cm⁻¹.
Another distinct C=O stretching band for the ketone in the oxopropyl side chain, expected around 1715 cm⁻¹.
N-H stretching vibrations from the amide group, appearing as a broad band in the region of 3100-3300 cm⁻¹.
C-H stretching vibrations for the aromatic and aliphatic (CH₂ and CH₃) portions of the molecule, typically observed just above and below 3000 cm⁻¹, respectively.
C=N and C=C stretching vibrations from the heterocyclic and aromatic rings in the 1500-1620 cm⁻¹ region. rsc.orgualberta.ca
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3100-3300 (broad) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Ketone C=O | Stretch | ~1715 (strong, sharp) |
| Amide C=O | Stretch | ~1670 (strong, sharp) |
| Aromatic C=C/C=N | Stretch | 1500-1620 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms. For this compound, this technique would confirm the planarity of the quinazolinone ring system and determine the conformation of the flexible oxopropyl side chain. researchgate.netrsc.org
Furthermore, X-ray analysis would reveal intermolecular interactions, such as hydrogen bonding (e.g., between the N-H group of one molecule and the carbonyl oxygen of another) and π-π stacking interactions between the aromatic rings, which govern the crystal packing. rsc.orgslideshare.net
Predicted Crystallographic Data Points for this compound
| Parameter | Information Provided |
| Crystal System | Symmetry of the unit cell (e.g., monoclinic, orthorhombic) |
| Space Group | Detailed symmetry within the crystal lattice |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths/Angles | Precise measurements confirming molecular geometry |
| Torsion Angles | Conformation of the oxopropyl side chain relative to the ring |
| Intermolecular Interactions | Hydrogen bonding and π-stacking distances and angles |
UV-Vis Spectroscopy for Electronic Transitions and Solvatochromic Studies
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is expected to show characteristic absorption bands in the ultraviolet region. These absorptions are typically due to π → π* and n → π* transitions within the conjugated quinazolinone ring system. researchgate.netmdpi.com The quinazoline (B50416) core generally exhibits two main absorption bands. researchgate.netnih.gov The exact position and intensity of these bands can be influenced by the solvent polarity (solvatochromism).
Predicted UV-Vis Absorption Maxima for this compound
| Transition Type | Predicted Wavelength Range (λ_max, nm) |
| π → π | 240-300 |
| n → π | 310-350 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. This experimental data is used to determine the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For a pure sample of this compound (C₁₁H₁₀N₂O₂), the calculated elemental composition would be expected to match the experimental values within an acceptable margin of error (typically ±0.4%). ualberta.ca
Theoretical Elemental Composition of this compound
| Element | Theoretical Percentage (%) |
| Carbon (C) | 65.34 |
| Hydrogen (H) | 4.98 |
| Nitrogen (N) | 13.85 |
| Oxygen (O) | 15.82 |
Future Research Directions and Potential Academic Applications
Development of Novel and More Efficient Synthetic Methodologies for Analogues
The development of new and more efficient methods for synthesizing analogues of 2-(2-oxopropyl)-1H-quinazolin-4-one is a key area of future research. While various methods exist for the synthesis of quinazolinone derivatives, there is a continuous need for greener, more atom-economical, and higher-yielding protocols. rsc.orgrsc.org Future research could focus on:
One-Pot Syntheses: Developing one-pot reactions that combine multiple synthetic steps to improve efficiency and reduce waste. mdpi.comkoreascience.kr
Catalytic Methods: Exploring novel catalysts, such as transition metals or organocatalysts, to facilitate the synthesis with higher selectivity and under milder reaction conditions. acs.org
Microwave-Assisted Synthesis: Further investigation into microwave-assisted organic synthesis (MAOS) could lead to rapid and efficient production of a library of analogues. nih.gov
Flow Chemistry: The application of flow chemistry could enable continuous production, better control over reaction parameters, and easier scalability.
These advancements would not only streamline the production of known derivatives but also open doors to previously inaccessible molecular architectures, expanding the chemical space for biological screening.
Exploration of Diverse Derivatization Pathways at the 2-Oxopropyl Moiety for Functional Modulation
The 2-oxopropyl group of this compound is a prime site for chemical modification to modulate its biological function. The ketone and the adjacent methylene (B1212753) group offer reactive handles for a variety of chemical transformations. Future research should explore:
Condensation Reactions: The ketone can undergo condensation with various amines and hydrazines to form Schiff bases and hydrazones, respectively. These new derivatives could exhibit altered biological activities.
Reduction: Reduction of the ketone to a secondary alcohol would introduce a new chiral center and hydrogen bonding capabilities, potentially leading to different target interactions.
Alpha-Functionalization: The methylene group adjacent to the ketone is amenable to alpha-halogenation, alkylation, and other functionalizations, allowing for the introduction of a wide range of substituents.
Cyclization Reactions: The 2-oxopropyl moiety can be utilized as a building block for the synthesis of fused heterocyclic systems, creating novel scaffolds with potentially unique pharmacological profiles. beilstein-journals.org
Systematic derivatization at this position will be crucial for establishing structure-activity relationships (SAR) and optimizing the compound for specific biological targets.
Advanced Mechanistic Studies in Chemical Biology to Uncover New Biological Targets
While quinazolinones are known to interact with various biological targets, the specific molecular targets of this compound and its close analogues are not fully elucidated. nih.govmdpi.com Advanced mechanistic studies in chemical biology are essential to uncover its mode of action and identify novel biological targets. Future research in this area could involve:
Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and photo-affinity labeling to identify the protein targets of the compound within a cellular context.
Enzyme Inhibition Assays: Screening the compound against a broad panel of enzymes, particularly kinases and polymerases, which are common targets for quinazolinone derivatives. nih.govnih.gov
Cellular Imaging: Employing fluorescently labeled analogues to visualize the subcellular localization of the compound and its potential sites of action.
Genetic and Genomic Approaches: Using techniques like CRISPR-Cas9 screening and transcriptomics to identify genes and pathways that are affected by the compound, providing clues to its mechanism of action. mdpi.com
Uncovering the biological targets will be a critical step in understanding the compound's therapeutic potential and for the rational design of more potent and selective analogues.
Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can be powerfully applied to the de novo design of novel compounds based on the this compound scaffold. nih.govmdpi.commednexus.org This computational approach can accelerate the discovery process and reduce the costs associated with synthesizing and testing new molecules. researchgate.netnih.gov Future applications include:
Generative Models: Using generative adversarial networks (GANs) and variational autoencoders (VAEs) to design novel quinazolinone derivatives with desired physicochemical and biological properties. mdpi.com
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models using machine learning algorithms like random forest and support vector machines to predict the biological activity of virtual compounds before their synthesis. nih.gov
Virtual Screening: Employing AI-powered virtual screening techniques to rapidly screen large compound libraries against identified biological targets, prioritizing the most promising candidates for experimental validation. nih.gov
ADMET Prediction: Using machine learning models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable drug-like properties early in the design process.
By leveraging the power of AI and ML, researchers can more efficiently explore the vast chemical space around the quinazolinone scaffold to identify promising new therapeutic agents.
Investigation of Multi-Targeting Approaches Utilizing the Quinazolinone Scaffold
The quinazolinone scaffold is recognized for its ability to interact with multiple biological targets, a property that is increasingly seen as advantageous for treating complex diseases like cancer. nih.govnih.gov Future research should systematically investigate the potential of this compound and its derivatives as multi-targeting agents. This could involve:
Rational Design of Multi-Target Ligands: Designing hybrid molecules that combine the quinazolinone core with other pharmacophores known to interact with different targets. For instance, creating compounds that simultaneously inhibit multiple kinases involved in a particular cancer signaling pathway. mdpi.comfrontiersin.org
Systems Biology Approaches: Using systems biology to understand the complex biological networks affected by the compound and to identify synergistic target combinations.
In Vitro and In Vivo Profiling: Evaluating the activity of new analogues against a panel of relevant targets and in cellular and animal models of disease to confirm their multi-targeting effects and therapeutic efficacy.
A multi-targeting approach could lead to the development of more effective therapies with a reduced likelihood of drug resistance.
Exploration of Crystalline Forms and Polymorphism Studies for Material Science Applications
The solid-state properties of a compound, including its crystalline form and polymorphism, are critical for its development as a pharmaceutical or material. hud.ac.ukwipo.int Future research should include a thorough investigation of the crystalline forms and polymorphism of this compound and its derivatives. This would involve:
Crystallization and Polymorph Screening: Systematically exploring different crystallization conditions (e.g., solvents, temperature, and crystallization techniques) to identify and characterize different polymorphic forms, solvates, and hydrates.
Structural Characterization: Using techniques such as single-crystal and powder X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to fully characterize the solid-state properties of each form.
Physicochemical Property Evaluation: Assessing the impact of polymorphism on key physicochemical properties such as solubility, dissolution rate, stability, and hygroscopicity. wipo.int
Material Science Applications: Exploring the potential of specific crystalline forms for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, or other functional materials, given the photophysical properties often associated with heterocyclic compounds.
A comprehensive understanding of the solid-state chemistry of these compounds is essential for their potential translation into practical applications.
Q & A
Q. What are the recommended synthetic routes for 2-(2-oxopropyl)-1H-quinazolin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, a related quinazolinone derivative was synthesized via nucleophilic substitution and cyclization (). Key steps include:
Intermediate Formation : Reacting a hydroxyl-quinazolinone precursor with tert-butyl carbamate derivatives in DMF at 60°C for 12–24 hours.
Deprotection : Using 4M HCl in dioxane to remove protecting groups.
Optimization involves adjusting solvent polarity (DMF vs. THF), temperature (60–80°C), and reaction time (monitored by TLC). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.5–8.5 ppm for aromatic protons) .
Q. How is structural characterization of this compound performed to confirm identity and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., quinazolinone carbonyl at ~170 ppm in 13C NMR) and regiochemistry.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 233.1056 for C12H13N2O2).
- HPLC : Purity >95% is achieved using reverse-phase chromatography (). Data tables should report retention times, integration values, and solvent gradients .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition : Tyrosinase inhibition assays (e.g., Aloesin derivatives in ) using L-DOPA as a substrate, monitored spectrophotometrically at 475 nm.
- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria ().
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HeLa), with IC50 calculations using non-linear regression .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity. For example, the oxopropyl group may act as an electron-withdrawing moiety, stabilizing transition states.
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., tyrosinase PDB: 2Y9X). Key residues (e.g., His263, Cu ions) should show hydrogen bonding or π-stacking with the quinazolinone core .
- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS) to prioritize derivatives for synthesis .
Q. How can contradictory data on synthetic yields or biological activity be resolved?
- Methodological Answer :
- Systematic Variability Analysis : Compare reaction conditions (e.g., ’s 60°C vs. room-temperature methods).
- Statistical Design : Apply DoE (Design of Experiments) to identify critical factors (e.g., solvent, catalyst loading).
- Biological Replicates : Use ≥3 independent assays with positive/negative controls (e.g., kojic acid for tyrosinase inhibition) to confirm reproducibility. Contradictions may arise from impurities or assay interference (e.g., compound aggregation) .
Q. What strategies mitigate challenges in regioselective functionalization of the quinazolinone core?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., boronic esters) at C-2 to steer electrophilic substitution.
- Catalytic Systems : Use Pd(OAc)2/XPhos for Suzuki-Miyaura coupling at C-6/C-8 positions.
- Protection/Deprotection : Selective Boc protection of the oxopropyl chain () enables orthogonal modifications. Monitor regiochemistry via NOESY (nuclear Overhauser effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
